Menin-Mixed Lineage Leukemia inhibitor-22 is a small-molecule compound designed to disrupt the interaction between menin and mixed lineage leukemia fusion proteins, which play a critical role in the development of acute leukemias. This compound serves as a potential therapeutic agent by targeting oncogenic pathways associated with these interactions.
Menin-Mixed Lineage Leukemia inhibitor-22 was developed through a series of high-throughput screening processes aimed at identifying compounds that could effectively inhibit the menin-MLL interaction. The initial discovery involved screening over 300,000 compounds, leading to the identification of several promising candidates, including Menin-Mixed Lineage Leukemia inhibitor-22, which demonstrated significant inhibitory effects on the target interaction .
Menin-Mixed Lineage Leukemia inhibitor-22 is classified as a small-molecule inhibitor. It specifically targets protein-protein interactions, which are often challenging to inhibit due to their complex nature. This compound falls under the category of targeted cancer therapies, particularly for hematological malignancies like acute leukemia.
The synthesis of Menin-Mixed Lineage Leukemia inhibitor-22 involves multiple steps, typically starting from commercially available precursors. The synthetic route is optimized for yield and purity, often employing techniques such as liquid chromatography-mass spectrometry for characterization.
Menin-Mixed Lineage Leukemia inhibitor-22 has a complex molecular structure that allows it to fit into the binding pocket of menin, mimicking the natural interactions between menin and MLL proteins. The structural analysis reveals key functional groups that enhance binding affinity.
The primary reaction mechanism involves the competitive inhibition of the menin-MLL interaction. Menin-Mixed Lineage Leukemia inhibitor-22 binds to menin's binding site, preventing MLL fusion proteins from associating with menin.
Menin-Mixed Lineage Leukemia inhibitor-22 operates by disrupting the bivalent interaction between menin and MLL fusion proteins. This inhibition leads to decreased transcriptional activation of oncogenic genes associated with leukemia.
In vitro studies show that treatment with Menin-Mixed Lineage Leukemia inhibitor-22 results in reduced cell proliferation in MLL leukemia cell lines and down-regulation of target genes such as Hoxa9 .
Menin-Mixed Lineage Leukemia inhibitor-22 is primarily investigated for its potential in treating acute leukemias characterized by MLL fusions. It provides a novel therapeutic strategy by targeting protein-protein interactions that are critical for cancer cell survival.
Menin, encoded by the MEN1 gene, functions as a critical scaffolding protein in leukemogenesis. Its tertiary structure resembles a "curved left hand," featuring a central hydrophobic pocket formed by helical thumb and palm domains. This cavity serves as the primary binding site for the N-terminal menin-binding motifs (MBM1 and MBM2) of KMT2A/MLL1 and its fusion proteins [8]. High-resolution co-crystallography studies (e.g., PDB ID: 6PKC) reveal that MBM1 anchors deeply within this pocket through conserved interactions:
The bivalent attachment of MBM1 and MBM2 motifs creates a stable oncogenic complex that recruits chromatin-modifying cofactors like LEDGF. This scaffolding is indispensable for the nuclear localization and transcriptional activity of KMT2A fusion proteins, as mutations disrupting these motifs abolish leukemogenic potential [6] [8].
Table 1: Key Structural Interactions in the Menin-KMT2A Binding Pocket
| Menin Domain | Interacting Residue | Interaction Type | Functional Significance |
|---|---|---|---|
| Palm | Tyr276 | H-bond anchor | Binds inhibitor pyrimidine core |
| Thumb | Tyr319/Tyr323 | Pi-cation | Stabilizes cationic inhibitor moieties |
| Central cavity | Phe238 | Hydrophobic packing | Accommodates branched inhibitor groups |
| Finger | Trp341 | H-bond acceptor | Anchors sulfonamide groups of inhibitors |
Menin-KMT2A complexes drive leukemogenesis by constitutively activating the HOX gene cluster (particularly HOXA9) and its cofactor MEIS1. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates menin enrichment at promoter regions of these genes in both KMT2A-rearranged (KMT2A-r) and NPM1-mutated (NPM1-m) AML. Inhibition disrupts this occupancy:
Notably, NPM1-m AML exhibits similar HOX/MEIS1 overexpression despite lacking KMT2A rearrangements. Cytoplasmic NPM1 mutants impair menin-mediated repression of HOXA genes, creating equivalent therapeutic vulnerability. Menin inhibitors reverse this signature, inducing differentiation markers like CD11b within 7 days [3] [6].
Table 2: HOX/MEIS1 Expression Changes in Menin-Dependent AML Subtypes
| AML Subtype | Basal HOXA9/MEIS1 Level | Reduction with Menin Inhibition | Key Co-regulated Genes |
|---|---|---|---|
| KMT2A-r (e.g., MLL-AF9) | Very high (10–50× normal) | >80% | PBX3, CDK6, MEF2C |
| NPM1-m | High (5–20× normal) | 60–75% | FLT3, MYC, BCL2 |
| Wild-type KMT2A/NPM1 | Low/normal | <20% | N/A |
Functional genomics validate menin as a non-redundant dependency in specific AML subtypes:
This dependency arises from menin’s role as an obligate scaffold for oncogenic transcription complexes. In KMT2A-r leukemia, menin bridges KMT2A fusion proteins to:
Menin-MLL inhibitor-22 exploits this vulnerability by occupying the MBM1-binding pocket (IC₅₀ = 7 nM), showing potent anti-proliferative effects in MLL-AF4+ MV4;11 cells (IC₅₀ = 0.3–0.36 μM) but minimal activity in HL-60 cells (>10 μM) lacking MLL rearrangements [10].
Menin exhibits context-dependent functionality across tissues:
This duality necessitates tissue-selective targeting. Menin-MLL inhibitor-22 achieves specificity by:
Table 3: Menin Interacting Partners in Different Tissue Contexts
| Functional Context | Key Interacting Partners | Biological Outcome | Therapeutic Implications |
|---|---|---|---|
| Neuroendocrine tissue | JunD, SMAD3, p53 | Cell cycle arrest/DNA repair | MEN1 restoration strategies |
| KMT2A-r leukemia | KMT2A-FP, DOT1L, LEDGF | HOX/MEIS1 activation | Menin-KMT2A disruption |
| NPM1-m AML | KMT2A-WT, XPO1 | HOXA derepression | Menin-KMT2A disruption |
Compound Names Mentioned:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8